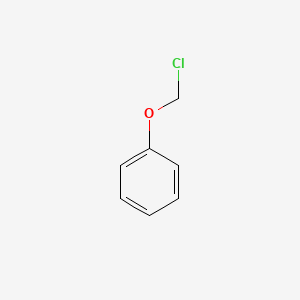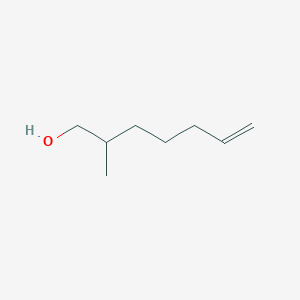
Diazene, bis(3,4-dimethylphenyl)-, 1-oxide
説明
Diazene, bis(3,4-dimethylphenyl)-, 1-oxide is an organic compound with the molecular formula C16H18N2O It is characterized by the presence of two 3,4-dimethylphenyl groups attached to a diazene (N=N) moiety, with an oxide group attached to one of the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide typically involves the reaction of 3,4-dimethylaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with another equivalent of 3,4-dimethylaniline under controlled conditions to form the desired diazene compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and the successful formation of the diazene product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the diazene moiety is further oxidized to form various nitrogen oxides.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative, where the N=N bond is converted to an N-N single bond.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as sulfuric acid for nitration or iron(III) chloride for halogenation.
Major Products:
Oxidation: Formation of nitrogen oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted aromatic compounds, depending on the specific electrophile used.
科学的研究の応用
Diazene, bis(3,4-dimethylphenyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing derivatives.
Biology: The compound can be used in studies involving the interaction of diazene derivatives with biological molecules, such as proteins and nucleic acids.
Medicine: Research into the potential therapeutic applications of diazene derivatives, including their use as antimicrobial or anticancer agents.
Industry: The compound may be used in the development of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide involves its interaction with molecular targets through the diazene moiety. The N=N bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, or other cellular components, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
類似化合物との比較
Diazene, bis(4-methylphenyl)-, 1-oxide: Similar structure but with methyl groups in the para position.
Diazene, bis(2,4-dimethylphenyl)-, 1-oxide: Similar structure but with additional methyl groups in the ortho and para positions.
Diazene, bis(3,5-dimethylphenyl)-, 1-oxide: Similar structure but with methyl groups in the meta positions.
Uniqueness: Diazene, bis(3,4-dimethylphenyl)-, 1-oxide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and interactions with other molecules. This positioning can affect the compound’s electronic properties, steric hindrance, and overall stability, making it distinct from other similar diazene derivatives.
特性
IUPAC Name |
(3,4-dimethylphenyl)-(3,4-dimethylphenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-7-15(9-13(11)3)17-18(19)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDICYFEQBBCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)C)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606607 | |
| Record name | 4-[(Z)-(3,4-Dimethylphenyl)-NNO-azoxy]-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67666-02-8 | |
| Record name | 4-[(Z)-(3,4-Dimethylphenyl)-NNO-azoxy]-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester](/img/structure/B3055807.png)

![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)








![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)
